Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate CAS 84404-04-6 properties
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate CAS 84404-04-6 properties
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate (CAS 84404-04-6): A Privileged Scaffold in Polypharmacological Drug Design
Executive Summary
As a Senior Application Scientist, I approach the synthesis and application of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate (CAS 84404-04-6) not merely as a routine chemical intermediate, but as the foundational architecture for advanced drug discovery. This compound is a highly versatile, lipophilic "pro-scaffold" utilized extensively in medicinal chemistry [1]. Structurally, it combines a 3,4-dichlorobenzyl ether moiety—which confers metabolic stability and enhanced target-binding affinity via halogen bonding—with a methyl benzoate ester, serving as an orthogonal handle for late-stage functionalization. This whitepaper details the physicochemical profiling, mechanistic synthesis, and downstream applications of this compound, specifically focusing on its role in developing dual-target modulators and broad-spectrum antiparasitic agents [2][3].
Physicochemical Profiling & Structural Rationale
The strategic placement of two chlorine atoms at the meta and para positions of the benzyl ring serves a dual mechanistic purpose. First, it significantly increases the lipophilicity of the molecule, driving hydrophobic interactions within the deep binding pockets of target enzymes or nuclear receptors. Second, the electron-withdrawing nature of the halogens deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of downstream active pharmaceutical ingredients (APIs).
Table 1: Physicochemical and Safety Profile of CAS 84404-04-6
| Property | Value / Description | Mechanistic Significance |
| CAS Number | 84404-04-6 | Unique chemical identifier. |
| Molecular Formula | C₁₅H₁₂Cl₂O₃ | Dictates the exact mass and isotopic distribution. |
| Molecular Weight | 311.16 g/mol | Falls within the optimal range for Lipinski's Rule of 5. |
| Melting Point | 120 – 122 °C | Indicates a highly crystalline, stable solid lattice [1]. |
| InChI Key | LUCCBUCCCONRHR-UHFFFAOYSA-N | Standardized structural representation. |
| GHS Safety Codes | H302, H312, H332 | Harmful via oral, dermal, and inhalation routes [1]. |
Synthetic Methodology: The Self-Validating Williamson Ether Protocol
The synthesis of CAS 84404-04-6 is classically achieved via a Williamson ether synthesis [2]. The choice of reagents in this protocol is strictly dictated by the need to maximize
Step-by-Step Protocol & Causality:
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Step 1: Phenoxide Generation
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Action: Dissolve 1.0 equivalent of methyl 4-hydroxybenzoate in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
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Causality: K₂CO₃ is explicitly chosen over stronger bases like Sodium Hydride (NaH) to prevent the premature saponification of the methyl ester. DMF, a polar aprotic solvent, is critical here; its high dielectric constant effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the subsequent attack.
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Step 2:
Displacement-
Action: Add 1.1 equivalents of 3,4-dichlorobenzyl chloride dropwise at room temperature. Elevate the temperature to 90 °C and stir for 8–10 hours.
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Causality: The benzylic chloride is an excellent electrophile. Heating to 90 °C provides the necessary activation energy to overcome the steric hindrance introduced by the meta-chlorine atom relative to the benzylic reaction center.
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Step 3: In-Process Control (IPC) & Self-Validation
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase.
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Validation: The reaction is deemed complete when the UV-active phenol starting material (
) is entirely consumed and replaced by a less polar product spot ( ). This TLC shift is a self-validating indicator of successful etherification, as the loss of the hydrogen-bonding hydroxyl group predictably increases the molecule's retention factor in a non-polar mobile phase.
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Step 4: Workup & Isolation
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Action: Quench the reaction with ice-cold distilled water to precipitate the product. Filter, wash thoroughly with water to remove residual DMF and inorganic salts, and recrystallize from ethanol to yield the pure solid.
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Fig 1. Synthetic workflow for CAS 84404-04-6 and its downstream conversion into active pharmacophores.
Downstream Applications in Drug Discovery
CAS 84404-04-6 is rarely the final drug candidate. Instead, the methyl ester is typically subjected to LiOH-mediated saponification to yield 4-[(3,4-dichlorobenzyl)oxy]benzoic acid. This carboxylic acid is a prime candidate for amide coupling or conversion into 1,3,4-oxadiazole derivatives [2].
Recent literature highlights the use of this specific diaryl ether scaffold in the development of dual FXR/LTA4H modulators for the treatment of Non-Alcoholic Steatohepatitis (NASH) [3]. The 3,4-dichlorobenzyl tail anchors the molecule in the lipophilic cavity of the Farnesoid X Receptor (FXR) ligand-binding domain, while the extended benzoic acid derivative interacts with the zinc-binding site of Leukotriene A4 Hydrolase (LTA4H), suppressing pro-inflammatory LTB4 synthesis.
Fig 2. Dual-target polypharmacology pathway of downstream derivatives in NASH resolution.
Analytical Characterization Standards
To ensure scientific integrity, any synthesized batch of CAS 84404-04-6 must be validated against the following spectral benchmarks:
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¹H NMR (400 MHz, CDCl₃): A distinct singlet at
5.10 ppm integrating for 2H confirms the benzylic CH₂ ether linkage. A singlet at 3.88 ppm (3H) confirms the intact methyl ester. -
LC-MS (ESI+): An
peak at m/z 311.0 serves as an internal validation of the dichlorinated product. The presence of a characteristic 9:6:1 isotopic pattern confirms that no reductive dechlorination occurred during the synthesis [4].
Safety and Handling Protocols
According to GHS classifications, this compound carries specific hazard codes (H302, H312, H332), indicating it is harmful if swallowed, in contact with skin, or inhaled [1].
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Engineering Controls: All handling must occur within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of crystalline dust.
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PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory (P280). In the event of skin contact, wash immediately with plenty of soap and water (P302 + P352).
References
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ACS Publications. "Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents". URL: [Link]
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ResearchGate. "Development and in vitro Profiling of Dual FXR/LTA4H Modulators". URL: [Link]
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MDPI. "Synthesis and Acaricidal Activities of Scopoletin Phenolic Ether Derivatives: QSAR, Molecular Docking Study and in Silico ADME Predictions". URL: [Link]
